BenchChemオンラインストアへようこそ!

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Medicinal Chemistry Molecular Docking Kinase Inhibition

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 2034520-68-6) is a synthetic oxalamide derivative bearing a thiophene-3-yl-hydroxypropyl side chain and a 4-(trifluoromethoxy)phenyl substituent. Oxalamides constitute a well-established scaffold in medicinal chemistry, with representatives identified as potent heme-displacing IDO1 inhibitors , plasminogen activator inhibitor-1 (PAI-1) modulators , neuraminidase inhibitors , and kinase inhibitors.

Molecular Formula C16H15F3N2O4S
Molecular Weight 388.36
CAS No. 2034520-68-6
Cat. No. B2404349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
CAS2034520-68-6
Molecular FormulaC16H15F3N2O4S
Molecular Weight388.36
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(=O)NCCC(C2=CSC=C2)O)OC(F)(F)F
InChIInChI=1S/C16H15F3N2O4S/c17-16(18,19)25-12-3-1-11(2-4-12)21-15(24)14(23)20-7-5-13(22)10-6-8-26-9-10/h1-4,6,8-9,13,22H,5,7H2,(H,20,23)(H,21,24)
InChIKeyJABOLQUJINRGOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 2034520-68-6) – Compound Class and Procurement Baseline


N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 2034520-68-6) is a synthetic oxalamide derivative bearing a thiophene-3-yl-hydroxypropyl side chain and a 4-(trifluoromethoxy)phenyl substituent . Oxalamides constitute a well-established scaffold in medicinal chemistry, with representatives identified as potent heme-displacing IDO1 inhibitors [1], plasminogen activator inhibitor-1 (PAI-1) modulators [2], neuraminidase inhibitors , and kinase inhibitors [3]. The present compound is primarily offered as a research‐grade building block for structure–activity relationship (SAR) exploration and fragment-based drug discovery campaigns.

Why Generic Substitution Fails for N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide


Oxalamide-based compounds are not interchangeable because subtle modifications to the N1 or N2 substituents profoundly affect target engagement, metabolic stability, and physicochemical properties. For example, replacement of the 4-(trifluoromethoxy)phenyl group with a 4-methoxyphenyl group eliminates a strong electron-withdrawing substituent that enhances oxidative metabolic stability [1], while omission of the thiophene-3-yl ring (e.g., N1-(3-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide) removes a key heteroaromatic ring that can engage in π–π stacking with aromatic residues in enzyme active sites . Furthermore, the 3-hydroxypropyl linker provides an additional hydrogen-bond donor/acceptor pair compared to simple alkyl linkers, altering solubility and binding kinetics [2]. These structural differences collectively mean that SAR data obtained with one oxalamide cannot be directly extrapolated to another, necessitating procurement of the exact compound for reliable hit validation or lead optimization.

Quantitative Differentiation Evidence for N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide


Thiophene-3-yl versus Thiophene-2-yl Substitution: Impact on Predicted Binding Pose

The target compound bears a thiophene-3-yl group, whereas many commercially available oxalamide analogs (e.g., N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, CAS 2034520-68-6 analog) contain thiophene-2-yl or thiophen-2-ylmethyl substituents. Computational docking studies on oxalamide kinase inhibitors indicate that thiophene incorporation improves binding energy by 2–3 kcal/mol relative to non-thiophene analogs through π–π stacking [1]. The substitution position (3-yl vs. 2-yl) alters the orientation of the sulfur atom, which can differentially engage hydrogen-bond acceptors in the target pocket. No direct head-to-head biochemical comparison between the thiophene-3-yl and thiophene-2-yl isomers has been published for this exact scaffold.

Medicinal Chemistry Molecular Docking Kinase Inhibition

4-(Trifluoromethoxy)phenyl versus 4-Methoxyphenyl: Metabolic Stability Differentiation

The 4-(trifluoromethoxy)phenyl group (OCF3) confers greater oxidative metabolic stability than the 4-methoxyphenyl (OCH3) analog. In a class-level analysis, OCF3-substituted aromatics exhibit a 5–20 fold reduction in intrinsic microsomal clearance compared to their OCH3 counterparts due to the strong electron-withdrawing effect of the trifluoromethoxy group, which deactivates the ring toward CYP450-mediated oxidation [1]. The direct analog N1-(3-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide (lacking both thiophene and CF3O) is expected to be more rapidly cleared in hepatic microsomal assays.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Oxalamide Scaffold as IDO1 Inhibitor Chemotype: Class-Level Potency Benchmark

Oxalamide derivatives have been optimized into highly potent heme-displacing IDO1 inhibitors. In a representative study, compound 18 (an oxalamide derivative) inhibited human IDO1 with IC50 values of 3.9 nM in a cellular assay and 52 nM in a human whole-blood assay [1]. While the target compound has not been directly profiled against IDO1, its oxalamide core and aromatic substituents align with the pharmacophore features of this inhibitor class. This class-level potency benchmark provides a rationale for including this compound in IDO1 screening cascades.

Immuno-Oncology IDO1 Inhibition Cancer Immunotherapy

Neuraminidase Inhibitory Activity: Oxalamide Class Reference Point

A focused library of oxalamide derivatives was evaluated for neuraminidase (NA) inhibition. Compound Z2 displayed an IC50 of 0.09 µM, surpassing the positive control oseltamivir carboxylate (OSC, IC50 = 0.10 µM) and the lead compound ZINC05250774 (IC50 = 1.91 µM) . Although the target compound was not included in this library, its structural features (oxalamide linker, aromatic termini) are consistent with the NA inhibitor pharmacophore, suggesting it may be suitable for antiviral screening panels.

Antiviral Research Neuraminidase Inhibition Influenza

Physicochemical Differentiation from De-thiophene and De-CF3O Analogs

The target compound (MW 388.36, C16H15F3N2O4S) contains 2 hydrogen-bond donors (hydroxyl, amide NH) and 5 hydrogen-bond acceptors (oxalamide carbonyls, hydroxyl O, thiophene S, OCF3 O), yielding a topological polar surface area (TPSA) of approximately 97 Ų . In contrast, the simplified analog N1-(3-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide (MW 252.27, C12H16N2O4, TPSA ≈ 88 Ų) lacks the thiophene and CF3O groups, resulting in lower molecular weight, reduced lipophilicity (cLogP ≈ 1.2 vs. ≈ 2.8 for target), and fewer heteroatom-based interaction sites. These differences position the target compound in a distinct region of property space that balances permeability and solubility [1].

Physicochemical Profiling Drug-Likeness Lipinski Parameters

PAI-1 Inhibitory Activity: Oxalamide Class Validation

A series of oxalamide derivatives were evaluated for PAI-1 inhibitory activity using a chromogenic assay. Several compounds demonstrated significant inhibition, with trifluoromethyl-substituted analogs achieving IC50 values as low as 4.5 µM [1]. The target compound incorporates a trifluoromethoxy group (chemically distinct from trifluoromethyl) on the same phenyl position, which may confer analogous or superior PAI-1 affinity. This class-level validation provides a rationale for screening this compound in PAI-1-dependent disease models (thrombosis, fibrosis, metabolic disease).

Cardiovascular Research PAI-1 Inhibition Thrombosis

Optimal Research Application Scenarios for N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide


IDO1-Focused Immuno-Oncology Hit Identification and SAR Expansion

Based on class-level evidence that optimized oxalamides achieve single-digit nanomolar cellular IDO1 inhibition [1], this compound is well-suited as a starting point for IDO1 hit-finding campaigns. Its thiophene-3-yl and 4-(trifluoromethoxy)phenyl substituents offer vectors for SAR exploration distinct from the spirofused scaffolds described in the literature. Researchers should prioritize this compound for primary enzymatic and cellular IDO1 assays, using the published compound 18 (IC50 3.9 nM) as a positive control benchmark.

Structure-Guided Kinase Inhibitor Design Leveraging Thiophene π-Stacking

Patent literature indicates that thiophene-containing oxalamides can engage kinase active sites through π–π interactions, contributing 2–3 kcal/mol to binding free energy [2]. The thiophene-3-yl attachment point on the target compound presents a distinct geometry relative to thiophene-2-yl analogs, potentially enabling selectivity over specific kinase isoforms. This compound is recommended for kinase panel screening and co-crystallization trials with c-Met, ALK5, or other receptor tyrosine kinases.

In Vitro Metabolic Stability Profiling of OCF3-Containing Oxalamides

The 4-(trifluoromethoxy)phenyl group is known to impart superior oxidative metabolic stability compared to methoxy analogs [3]. The target compound can serve as a tool molecule to benchmark microsomal stability (human, mouse, rat) within an oxalamide SAR series. Head-to-head stability comparison with the de-thiophene/de-CF3O analog N1-(3-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide is expected to reveal the quantitative clearance advantage of the OCF3 group, informing future lead optimization of oxalamide-based drug candidates.

Antiviral Screening Against Neuraminidase-Dependent Influenza Strains

The oxalamide chemotype has produced neuraminidase inhibitors with sub-micromolar potency (e.g., Z2, IC50 0.09 µM) that surpass oseltamivir carboxylate . The target compound should be included in neuraminidase inhibition panels to explore structure–activity relationships around the thiophene-3-yl substitution, which has not been sampled in published oxalamide NA inhibitor libraries. Positive hits may offer new resistance-breaking antiviral leads.

Quote Request

Request a Quote for N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.